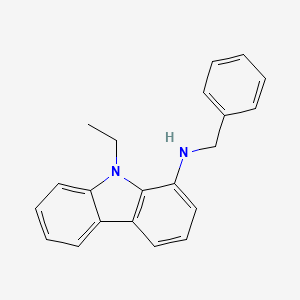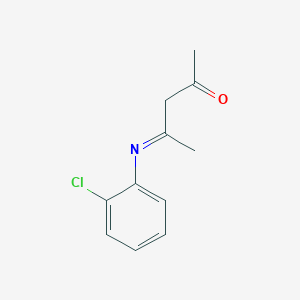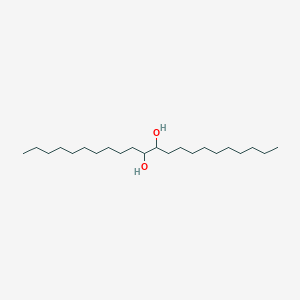
10-(4-Chlorophenyl)phenanthren-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Chlorophenyl)phenanthren-9-OL is an aromatic compound that belongs to the class of phenanthrenes It is characterized by the presence of a phenanthrene backbone with a hydroxyl group at the 9th position and a 4-chlorophenyl group attached to the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorophenyl)phenanthren-9-OL typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and 4-chlorobenzene as the primary starting materials.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out using aluminum chloride as a catalyst and an appropriate solvent such as dichloromethane.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group at the 9th position. This step can be achieved using reagents such as hydrogen peroxide or a hydroxylating agent under controlled conditions.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
10-(4-Chlorophenyl)phenanthren-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone or quinone derivative using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as dihydro derivatives, using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The 4-chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Ketone or quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
10-(4-Chlorophenyl)phenanthren-9-OL has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the development of materials with specific properties, such as dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-(4-Chlorophenyl)phenanthren-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 9th position and the 4-chlorophenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9-Phenanthrenol: Similar structure with a hydroxyl group at the 9th position but lacks the 4-chlorophenyl group.
Phenanthrene: The parent compound without any substituents.
4-Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group attached to different aromatic backbones.
Uniqueness
10-(4-Chlorophenyl)phenanthren-9-OL is unique due to the presence of both the hydroxyl group and the 4-chlorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and provides versatility in various chemical reactions.
Properties
CAS No. |
110210-89-4 |
|---|---|
Molecular Formula |
C20H13ClO |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)phenanthren-9-ol |
InChI |
InChI=1S/C20H13ClO/c21-14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)22/h1-12,22H |
InChI Key |
XAEVQJSFODXQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)

![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
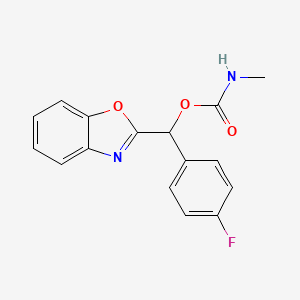
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
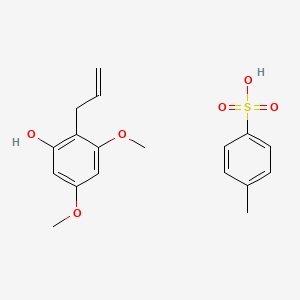
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
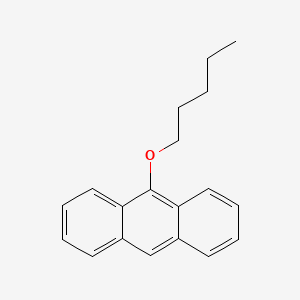
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)


